Dimethylcarbamic acid

Catalog No.
S573639
CAS No.
7260-94-8
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylcarbamic acid

CAS Number

7260-94-8

Product Name

Dimethylcarbamic acid

IUPAC Name

dimethylcarbamic acid

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)

InChI Key

DWLVWMUCHSLGSU-UHFFFAOYSA-N

SMILES

CN(C)C(=O)O

Synonyms

N,N-dimethylcarbamate

Canonical SMILES

CN(C)C(=O)O

Precursor for Carbamate Derivatives:

DMCA is a vital starting material for the synthesis of carbamate derivatives, a diverse group of compounds with numerous applications in various research fields. These derivatives are formed by reacting DMCA with different functional groups, resulting in compounds with specific properties and functionalities.

  • Carbamate Pesticides: Some carbamate derivatives, such as carbofuran and aldicarb, are used as insecticides, functioning by inhibiting the enzyme acetylcholinesterase in insects . This enzyme plays a crucial role in nerve transmission, and its inhibition leads to insect paralysis and death. However, it's important to note that carbamate pesticides can also be harmful to non-target organisms, including humans, and their use is subject to strict regulations.
  • Medicinal Carbamates: Other carbamate derivatives exhibit various medicinal properties. For instance, rivastigmine is a carbamate-based drug used to treat Alzheimer's disease and dementia by inhibiting acetylcholinesterase, similar to its action in insects .

Research in Organic Chemistry:

DMCA finds use in various organic chemistry research applications, including:

  • Synthesis of Novel Compounds: Researchers can utilize DMCA as a building block to synthesize new and potentially valuable compounds with unique properties. These compounds can be further investigated for their potential applications in various fields, such as drug discovery, materials science, and catalysis.
  • Study of Reaction Mechanisms: DMCA can serve as a model compound in mechanistic studies to understand the reaction pathways and factors influencing the formation of carbamate derivatives and other related compounds. This knowledge is crucial for the development of new and more efficient synthetic methods.

Research in Material Science:

DMCA has potential applications in the development of functional materials with specific properties. For example, researchers have explored the use of DMCA-derived compounds in the creation of:

  • Polymers: Carbamate-based polymers are being investigated for their potential use in various applications, such as drug delivery systems, biocompatible materials, and self-healing materials .
  • Ionic Liquids: Carbamate derivatives can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids hold promise for various applications in electrochemical devices, catalysis, and separation processes .

Dimethylcarbamic acid is an organic compound with the chemical formula C3H7NO2\text{C}_3\text{H}_7\text{NO}_2. It is a derivative of carbamic acid, characterized by the presence of two methyl groups attached to the nitrogen atom. This compound exists primarily in its acid form and is known for its role in various

  • There is no publicly available information on the mechanism of action of DMCA in biological systems.
  • As with any unknown compound, it is advisable to handle DMCA with caution in a laboratory setting following standard procedures for handling potentially hazardous materials.
  • Specific hazard information on flammability, reactivity, and toxicity is not available in open-source scientific databases.
, particularly as a nucleophile. It can react with various electrophiles to form carbamates, which are esters derived from carbamic acids. Key reactions include:

  • Formation of Carbamates: Dimethylcarbamic acid can react with alcohols to produce dimethyl carbamates.
  • Decomposition: Under certain conditions, it can decompose into carbon dioxide and dimethylamine.
  • Reactions with Isocyanates: It can also react with isocyanates to form ureas .

Dimethylcarbamic acid exhibits biological activity primarily through its derivatives, which are known to act as inhibitors of acetylcholinesterase. This inhibition is significant in the context of pesticide development, as compounds derived from dimethylcarbamic acid are used in various insecticides that target the nervous systems of pests . The biological effects of these compounds can lead to neurotoxic outcomes in non-target organisms, including humans, highlighting the need for careful handling and application.

Dimethylcarbamic acid can be synthesized through several methods:

  • Hydrolysis of Dimethylcarbamoyl Chloride: Reacting dimethylcarbamoyl chloride with water yields dimethylcarbamic acid and hydrochloric acid.
  • Carbon Dioxide and Amine Reaction: The reaction between carbon dioxide and dimethylamine under controlled conditions can also produce dimethylcarbamic acid .
  • From Carbamates: Dimethylcarbamic acid can be obtained by deprotonating corresponding carbamate esters.

Dimethylcarbamic AcidC3H7NO2\text{C}_3\text{H}_7\text{NO}_2Inhibits acetylcholinesterasePesticides, pharmaceuticalsCarbamic AcidH2NCOOH\text{H}_2\text{NCOOH}Basic amine propertiesPrecursor for various derivativesMethyl CarbamateH2NCOOCH3\text{H}_2\text{NCOOCH}_3Potential carcinogenHistorical use in textilesEthyl CarbamateH2NCOOC2H5\text{H}_2\text{NCOOC}_2\text{H}_5Potential carcinogenSimilar uses as methyl carbamateDimethylformamideC3H7NO\text{C}_3\text{H}_7\text{NO}Solvent with potential toxicityWidely used solvent

Dimethylcarbamic acid's unique structure allows it to participate in specific reactions that are critical for the synthesis of biologically active compounds, distinguishing it from other similar compounds within its class.

Interaction studies involving dimethylcarbamic acid focus on its reactivity with biological molecules and its potential toxicological effects. Research indicates that compounds derived from dimethylcarbamic acid can interact with neurotransmitter systems, leading to increased acetylcholine levels due to inhibited breakdown by acetylcholinesterase. This mechanism underpins both its efficacy as an insecticide and its potential risks to human health .

Dimethylcarbamic acid shares structural similarities with several other compounds, particularly within the class of carbamates and carbamic acids. Key similar compounds include:

  • Carbamic Acid: The parent compound from which dimethylcarbamic acid is derived.
  • Methyl Carbamate: An ester formed from methyl alcohol and carbamic acid, used historically in textiles but now considered a potential carcinogen.
  • Ethyl Carbamate: Similar to methyl carbamate but derived from ethyl alcohol; also under scrutiny for safety concerns.
  • Dimethylformamide: A solvent that can produce dimethylcarbamoyl chloride under certain conditions; it is widely used in organic synthesis but poses health risks.

Comparison Table

CompoundStructureBiological Activity

Molecular Formula (C₃H₇NO₂) and Mass Specifications

Dimethylcarbamic acid is a carbamic acid derivative characterized by the molecular formula C₃H₇NO₂, representing a compound with three carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms [1]. The molecular weight of dimethylcarbamic acid is precisely 89.09 grams per mole, as determined through computational analysis [1] [2]. The exact mass and monoisotopic mass values are identical at 89.047678466 daltons, indicating the absence of significant isotopic variations in the standard molecular composition [1].

The compound is registered under the Chemical Abstracts Service registry number 7260-94-8, providing a unique identifier for this specific chemical entity [1] [3]. Mass spectrometric analysis reveals a heavy atom count of six, comprising the non-hydrogen atoms within the molecular structure, while maintaining a formal charge of zero, indicating electrical neutrality [1].

Table 1: Molecular Formula and Mass Specifications

PropertyValue
Molecular FormulaC₃H₇NO₂
Molecular Weight (g/mol)89.09
Exact Mass (Da)89.047678466
Monoisotopic Mass (Da)89.047678466
CAS Registry Number7260-94-8
InChI KeyDWLVWMUCHSLGSU-UHFFFAOYSA-N
SMILESCN(C)C(=O)O
Heavy Atom Count6
Formal Charge0

Structural Configurations and Conformational Analysis

Dimethylcarbamic acid exhibits conformational flexibility characteristic of carbamate compounds, with the potential to exist in both syn and anti conformational arrangements around the carbon-nitrogen bond [14] [17]. The anti rotamer is typically favored by approximately 1.0 to 1.5 kilocalories per mole due to steric and electrostatic considerations, though in many cases the energy difference approaches zero, resulting in approximately equal populations of both conformers [17] [26].

The rotational barrier for the carbon-nitrogen bond in dimethylcarbamic acid is estimated to be in the range of 15 kilocalories per mole, consistent with other dimethylcarbamate derivatives [23]. This barrier height reflects the partial double bond character of the carbon-nitrogen linkage due to resonance stabilization between the nitrogen lone pair and the carbonyl system [11] [14]. Computational studies using density functional theory at the B3LYP level have demonstrated that the heavy-atom framework maintains essential planarity in both ground state and transition state conformations [11].

The conformational preferences of dimethylcarbamic acid are influenced by intramolecular and intermolecular hydrogen bonding interactions [14] [17]. The carboxylic acid functionality can participate in hydrogen bonding with the nitrogen atom, potentially stabilizing specific conformational arrangements and affecting the syn-anti equilibrium [17]. Solvent effects on conformational populations have been observed to be minimal for similar carbamate structures, with bulk solvent polarity having little impact on rotational barriers [23].

Functional Group Characteristics

Dimethylcarbamic acid incorporates multiple distinct functional groups that define its chemical behavior and reactivity patterns [1] [7]. The primary structural motif is the carbamate group, characterized by the arrangement R²NR³-COO-R¹, where both R² and R³ represent methyl substituents attached to the nitrogen atom [14]. This tertiary amine configuration, specifically N(CH₃)₂, distinguishes dimethylcarbamic acid from primary and secondary carbamic acid derivatives [1] [7].

The carboxylic acid terminus (-COOH) provides the acidic functionality that enables proton donation and salt formation [1] [16]. The carbonyl group (C=O) serves as the primary electrophilic center within the molecule, facilitating nucleophilic attack and various chemical transformations [14]. The presence of two methyl substituents on the nitrogen atom influences both the electronic properties and steric environment of the carbamate functionality [7].

Table 2: Functional Group Characteristics

Functional GroupChemical EnvironmentStructural Role
Carbamate GroupR²NR³-COO-R¹Primary functional framework
Tertiary AmineN(CH₃)₂Nitrogen substitution pattern
Carboxylic Acid-COOHAcidic terminus
Carbonyl GroupC=OElectrophilic center
Methyl Substituents-CH₃ (x2)Alkyl substituents on nitrogen

The carbamate functionality exhibits characteristics intermediate between amides and esters, with chemical reactivity comparable to both functional groups [14]. This amide-ester hybrid nature contributes to the compound's chemical stability while maintaining sufficient reactivity for spontaneous reactions with nucleophiles [14]. The resonance stabilization between the nitrogen lone pair and the carbonyl system reduces the rotational barrier compared to analogous amides by approximately 15 to 20 percent [14].

Bond Properties and Electronic Distribution

The carbon-nitrogen bond in dimethylcarbamic acid exhibits partial double bond character due to resonance delocalization between the nitrogen lone pair electrons and the adjacent carbonyl system [11] [14]. This resonance stabilization results in a bond length intermediate between typical single and double carbon-nitrogen bonds, with computational studies indicating bond lengths in the range of 1.34 to 1.35 angstroms in the ground state configuration [11].

The carbonyl carbon-oxygen double bond maintains typical characteristics of ketone and carboxylic acid functionalities, with bond lengths of approximately 1.20 to 1.22 angstroms [11]. The carbon-oxygen single bond connecting the carbonyl carbon to the hydroxyl group exhibits ester-like character, with bond lengths around 1.32 to 1.34 angstroms [11]. During conformational transitions, the carbon-nitrogen bond lengthens to approximately 1.40 to 1.42 angstroms, while the carbonyl bond length shortens by 0.01 to 0.02 angstroms [11].

Table 3: Bond Properties and Electronic Distribution

Bond TypeBond CharacterElectronic Properties
C-N BondPartial double bond characterResonance stabilization
C=O BondDouble bondElectron-withdrawing
C-O BondSingle bondEster-like character
O-H BondSingle bondHydrogen bonding capability
C-H Bond (methyl)Single bondElectron-donating

The electronic distribution within dimethylcarbamic acid is characterized by significant dipole moments arising from the electronegative oxygen and nitrogen atoms bonded to electroneutral carbon atoms [14]. The carbonyl group represents the stronger dipole due to the greater electronegativity of oxygen and the π-bonding arrangement, while the nitrogen-carbon dipole provides a secondary contribution to the overall molecular polarity [14]. The molecular dipole moment influences intermolecular interactions and solvent effects on conformational equilibria [23].

2D and 3D Structural Representation

The two-dimensional structural representation of dimethylcarbamic acid follows the SMILES notation CN(C)C(=O)O, indicating the connectivity pattern of carbon-nitrogen-carbon branching attached to a carboxylic acid functionality [1]. The InChI identifier InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) provides a standardized description of the molecular structure and stereochemistry [1]. The InChI Key DWLVWMUCHSLGSU-UHFFFAOYSA-N serves as a compressed representation for database searches and structural identification [1].

Three-dimensional conformational analysis reveals that dimethylcarbamic acid adopts a predominantly planar arrangement for the heavy atom framework, with the nitrogen atom exhibiting slight pyramidalization during rotational transitions [11]. The dihedral angle around the carbamate nitrogen approaches 176.3 degrees in the final optimized structure, demonstrating the near-planar nature of the CNCC segment [19]. Computational modeling using density functional theory methods provides detailed geometric parameters for bond lengths, bond angles, and dihedral angles in both ground state and transition state configurations [11].

Table 4: Computed Molecular Properties

PropertyValueSignificance
XLogP3-AA-0.2Hydrophilic character
Hydrogen Bond Donor Count1Carboxylic acid proton
Hydrogen Bond Acceptor Count2Nitrogen and oxygen atoms
Rotatable Bond Count0Conformational rigidity
Topological Polar Surface Area (Ų)40.5Polar surface accessibility
Complexity59.8Molecular structural complexity

Dimethylcarbamic acid exhibits distinct physical characteristics that vary depending on environmental conditions and purity levels. The compound is typically described as a colorless to pale yellow liquid under standard laboratory conditions [1]. However, some sources indicate that it can exist in different physical states depending on temperature and storage conditions, with reports describing it as either a liquid or solid material [2].

The compound possesses a carbamic acid functional group where the nitrogen atom is bonded to two methyl substituents, creating an N,N-disubstituted derivative of carbamic acid . This structural configuration contributes to its unique physical properties and behavior in various chemical environments.

Under normal atmospheric conditions, dimethylcarbamic acid demonstrates moderate polarity due to its functional group composition, which includes both polar and non-polar regions within the molecule [1]. The presence of the carboxylic acid group (-COOH) and the dimethylamino group (N(CH3)2) creates a molecule with significant dipole moment characteristics.

Melting and Boiling Points

The thermal properties of dimethylcarbamic acid present interesting characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits variable boiling points depending on the applied pressure conditions.

Under standard atmospheric pressure (760 mmHg), dimethylcarbamic acid has a boiling point of 144.7°C [4]. However, under reduced pressure conditions, specifically at 0.01 Torr, the boiling point decreases significantly to 83-84°C [5]. This pressure-dependent behavior is typical for organic compounds with moderate molecular weights and reflects the compound's vapor pressure characteristics.

The melting point of dimethylcarbamic acid remains not definitively established in the available literature, with most sources indicating that specific melting point data are not available [6] [7]. This absence of melting point data may be attributed to the compound's tendency to exist in different physical states under varying conditions or potential decomposition before reaching a defined melting point.

The compound exhibits a flash point of 41.3°C [4], indicating that it requires careful handling and storage to prevent ignition hazards. This relatively low flash point suggests that dimethylcarbamic acid vapors can form combustible mixtures with air at moderately elevated temperatures.

Solubility Parameters in Various Solvents

Dimethylcarbamic acid demonstrates distinctive solubility characteristics across different solvent systems, reflecting its amphiphilic nature with both hydrophilic and hydrophobic regions.

Water Solubility

The compound exhibits moderate solubility in water, with predicted values indicating approximately 626 g/L at 25°C [2]. This relatively high water solubility is attributed to the presence of the carboxylic acid functional group, which can form hydrogen bonds with water molecules. The compound's ability to dissolve in aqueous media makes it relevant for various biochemical and environmental applications.

Organic Solvent Solubility

Dimethylcarbamic acid shows good solubility in organic solvents [1], which is consistent with its structural characteristics. Specific solubility parameters include:

  • Chloroform: Sparingly soluble [8]
  • Methanol: Slightly soluble [8]
  • Ethanol: Soluble [9]
  • Dichloromethane: Soluble [9]

The logarithm of the partition coefficient (LogP) for the octanol-water system has been reported as 0.226 to -0.109, depending on the calculation method used [2]. These values indicate that the compound has moderate lipophilicity with a slight preference for aqueous environments.

Solvent-Specific Behavior

The compound's solubility behavior varies significantly with solvent polarity. In polar protic solvents like water and alcohols, dimethylcarbamic acid demonstrates enhanced solubility due to hydrogen bonding capabilities. In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound shows good miscibility, while in non-polar solvents, solubility is generally reduced.

Stability Under Different Environmental Conditions

The stability of dimethylcarbamic acid under various environmental conditions is a critical factor determining its practical applications and storage requirements.

Temperature Stability

Dimethylcarbamic acid exhibits limited thermal stability, with decomposition occurring at elevated temperatures. Related carbamic acid derivatives, including dimethylcarbamoyl chloride, show decomposition when exposed to temperatures above 250°C [10]. The compound's thermal stability is influenced by its molecular structure, particularly the presence of the N-C bond, which can undergo cleavage under high-temperature conditions.

Moisture Sensitivity

The compound demonstrates significant sensitivity to moisture and water [11]. When exposed to atmospheric moisture, dimethylcarbamic acid can undergo hydrolysis reactions, particularly in the presence of acids or bases. This moisture sensitivity necessitates careful storage under anhydrous conditions to maintain compound integrity.

pH Stability

With a pKa value of -1.67±0.12 [2], dimethylcarbamic acid exhibits strong acidic properties. The compound remains stable under acidic conditions but may undergo decomposition or structural modifications under highly basic conditions. The negative pKa value indicates that the compound exists predominantly in its ionized form in aqueous solutions at physiological pH.

Atmospheric Stability

Under standard atmospheric conditions, dimethylcarbamic acid shows moderate stability when properly stored. However, exposure to air and moisture can lead to gradual degradation. The compound's vapor pressure characteristics, while not extensively documented, suggest that it can volatilize at room temperature, particularly when exposed to air circulation.

Light Sensitivity

Available literature does not provide specific information regarding photostability of dimethylcarbamic acid. However, based on its structural characteristics and the behavior of similar carbamic acid derivatives, the compound may exhibit sensitivity to ultraviolet radiation, necessitating storage in dark conditions.

Crystal Structure Properties

The crystal structure properties of dimethylcarbamic acid present unique challenges for characterization due to the compound's physical state variability and stability considerations.

Molecular Geometry

Dimethylcarbamic acid adopts a planar configuration around the carbamic acid functional group, with the two methyl substituents attached to the nitrogen atom. The molecular geometry is influenced by the resonance between the amino group and the carbonyl functionality, creating partial double bond character in the C-N bond.

Intermolecular Interactions

The crystal structure of dimethylcarbamic acid is stabilized by hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules. These intermolecular hydrogen bonds contribute to the compound's physical properties and influence its melting point and solubility characteristics.

Structural Analogies

While specific crystal structure data for dimethylcarbamic acid are limited in the available literature, related compounds provide insight into potential structural arrangements. The crystal structure of dimethyl-carbamic acid 2-(tert-butyl-diphenylsilanyl)-3-hydroxymethyl-6-methoxy-phenyl ester has been reported [12], showing similar structural motifs that may be relevant to understanding the parent compound's solid-state properties.

Polymorphism

The potential for polymorphic forms of dimethylcarbamic acid cannot be excluded, though specific documentation of different crystal forms is not available in the surveyed literature. The compound's tendency to exist in different physical states suggests that multiple solid-state forms may be possible under varying conditions.

Density and Packing

The predicted density of dimethylcarbamic acid is 1.114±0.06 g/cm³ at 25°C [2], indicating relatively efficient molecular packing in the solid state. The refractive index has been predicted as 1.444 at 20°C/D [4], providing additional information about the compound's optical properties and molecular arrangement.

XLogP3

-0.2

Other CAS

7260-94-8

Wikipedia

Dimethylcarbamic acid

Dates

Last modified: 04-14-2024

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